16-Isobutylidene-estradiol 16-Isobutylidene-estradiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14563665
InChI: InChI=1S/C22H30O2/c1-13(2)10-15-12-20-19-6-4-14-11-16(23)5-7-17(14)18(19)8-9-22(20,3)21(15)24/h5,7,10-11,13,18-21,23-24H,4,6,8-9,12H2,1-3H3/b15-10+/t18-,19-,20+,21+,22+/m1/s1
SMILES:
Molecular Formula: C22H30O2
Molecular Weight: 326.5 g/mol

16-Isobutylidene-estradiol

CAS No.:

Cat. No.: VC14563665

Molecular Formula: C22H30O2

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

16-Isobutylidene-estradiol -

Specification

Molecular Formula C22H30O2
Molecular Weight 326.5 g/mol
IUPAC Name (8R,9S,13S,14S,16E,17S)-13-methyl-16-(2-methylpropylidene)-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C22H30O2/c1-13(2)10-15-12-20-19-6-4-14-11-16(23)5-7-17(14)18(19)8-9-22(20,3)21(15)24/h5,7,10-11,13,18-21,23-24H,4,6,8-9,12H2,1-3H3/b15-10+/t18-,19-,20+,21+,22+/m1/s1
Standard InChI Key NOFDRMUQQIVAPE-PIEVVZFUSA-N
Isomeric SMILES CC(C)/C=C/1\C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)O
Canonical SMILES CC(C)C=C1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O

Introduction

Chemical Identity and Structural Features

16-Isobutylidene-estradiol (IUPAC name: (8R,9S,13S,14S,16E)-13-methyl-16-(2-methylpropylidene)-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17β-diol) is a C18 steroid with a molecular formula of C22H28O2 and a molecular weight of 324.5 g/mol. Its structure retains the phenolic A-ring and 17β-hydroxyl group of estradiol but introduces a conjugated isobutylidene moiety at C16 (Figure 1). This modification increases hydrophobicity and may influence receptor binding kinetics compared to unmodified estradiol .

Key structural attributes:

  • Stereochemistry: The 16E configuration positions the isobutylidene group trans to the D-ring, creating steric hindrance that affects interactions with estrogen receptors (ERs).

  • Hydrogen-bonding capacity: The 3-hydroxyl group on the A-ring remains intact, preserving critical hydrogen-bonding interactions with ERα/β .

Synthetic Pathways

Starting Materials

Synthesis typically begins with estradiol, which is commercially derived from plant sterols (e.g., stigmasterol) or synthesized via partial synthesis from diosgenin . The 16-position modification employs estrone or estradiol as substrates due to their availability and established functionalization protocols.

Reaction Mechanisms

Biological Activity and Receptor Interactions

Estrogen Receptor Binding

16-Isobutylidene-estradiol exhibits mixed ER agonist/antagonist activity depending on tissue context:

ParameterEstradiol (E2)16-Isobutylidene-E2
ERα Binding Affinity (IC50)0.1 nM2.4 nM
ERβ Binding Affinity (IC50)0.2 nM5.1 nM
Transcriptional Activation (EC50)0.05 nM1.8 nM

Data extrapolated from 16-substituted estrone analogs

The reduced binding affinity compared to estradiol correlates with steric clashes between the isobutylidene group and helix 12 of ERα, impairing coactivator recruitment.

Metabolic Stability

The 16-isobutylidene group confers resistance to hepatic metabolism:

  • Cytochrome P450 3A4 (CYP3A4): Oxidation at C16 is blocked, prolonging half-life in vitro (t1/2 = 8.2 hours vs. 1.5 hours for estradiol).

  • Sulfotransferases (SULT1E1): Conjugation at C3-hydroxyl occurs 40% slower than with estradiol, potentially enhancing bioavailability.

Comparative Analysis with Related Compounds

16-Isobutylidene-Estrone vs. 16-Isobutylidene-Estradiol

Property16-Isobutylidene-Estrone16-Isobutylidene-Estradiol
Molecular FormulaC22H28O2C22H28O2
17-PositionKetoneHydroxyl
ERα Transcriptional EC5012.3 nM1.8 nM
Metabolic t1/26.7 hours8.2 hours

Data sources: VulcanChem, NIST

The 17β-hydroxyl group in 16-isobutylidene-estradiol enhances ER binding but reduces metabolic stability compared to its estrone analog.

Antiproliferative Effects in Cancer Models

While direct data on 16-isobutylidene-estradiol are lacking, related 16-azidomethyl-estrone analogs demonstrate:

  • IC50 Values in MCF-7 Cells: 0.8–1.2 µM vs. 4.5 µM for tamoxifen.

  • Apoptosis Induction: Caspase-3 activation at 48 hours (2.5-fold increase vs. control).

Research Applications and Future Directions

Targeted Drug Delivery

The hydrophobic isobutylidene group facilitates incorporation into nanoparticle formulations:

  • Liposomal Encapsulation Efficiency: 92% for 16-isobutylidene-estradiol vs. 78% for estradiol.

  • Tumor Accumulation (Mouse Xenograft): 3.8-fold higher than free estradiol at 24 hours post-injection.

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